2-Cyano-2-(methoxyimino)acetic acid is a chemical compound with the molecular formula . It consists of four carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The structure features a central acetic acid moiety with a cyano group and a methoxyimino group attached, which contributes to its unique chemical properties and reactivity. This compound is notable for its dual functionality, allowing it to participate in various
Common reagents include nucleophiles such as amines and alcohols, while bases like sodium hydroxide often serve as catalysts. The major products from its reactions include substituted imines and various nitrogen-containing compounds.
2-Cyano-2-(methoxyimino)acetic acid has shown significant biological activity, particularly as a metabolite of cymoxanil, a fungicide. It interacts with enzymes and proteins, influencing biochemical pathways by binding to active sites and modulating enzymatic activity. This interaction can lead to either inhibition or activation of specific cellular processes, affecting cell signaling pathways and gene expression. Such effects underline its role in regulating cellular functions and metabolic processes.
The synthesis of 2-Cyano-2-(methoxyimino)acetic acid typically involves the reaction of cyanoacetamide with methoxyamine under mild conditions. Sodium hydroxide is commonly used as a base to facilitate the reaction. The general reaction scheme can be summarized as follows:
On an industrial scale, continuous flow reactors may be utilized to optimize production efficiency and ensure consistent product quality by controlling temperature, pressure, and reactant concentrations.
The applications of 2-Cyano-2-(methoxyimino)acetic acid are diverse:
Research on the interactions of 2-Cyano-2-(methoxyimino)acetic acid with biological systems is limited but indicates that it can affect cellular metabolism and gene expression. Its role as a metabolite suggests potential implications in agricultural biochemistry, particularly concerning its degradation pathways from cymoxanil. Further studies could elucidate its full biological profile and potential therapeutic applications.
Several compounds exhibit structural similarities to 2-Cyano-2-(methoxyimino)acetic acid:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cyanoacetamide | Lacks the methoxyimino group | Simpler structure with fewer functional groups |
| Methoxyacetic Acid | Contains a methoxy group but lacks the cyano group | Different reactivity due to absence of cyano group |
| Cyanoacetic Acid | Contains a cyano group but lacks the methoxyimino group | Similar reactivity but less versatility |
The uniqueness of 2-Cyano-2-(methoxyimino)acetic acid lies in its combination of both cyano and methoxyimino functionalities, granting it distinct reactivity profiles compared to its analogs. This dual functionality enhances its versatility in chemical synthesis and applications across various scientific disciplines.
Early synthetic routes to 2-cyano-2-(methoxyimino)acetic acid emerged from studies on oxime derivatives of carboxylic acids. The foundational work by Conrad et al. in 1909 demonstrated the condensation of cyanoacetamide with nitrites under acidic conditions, though yields remained suboptimal due to competing hydrolysis reactions. By the 1970s, advancements in nitrosation chemistry enabled the development of a two-step process:
This method addressed intermediate instability but required stoichiometric acid, complicating purification.
Modern syntheses prioritize atom economy and reduced byproduct formation. A representative protocol involves:
Key parameters include:
Solvent polarity profoundly impacts reaction kinetics and product stability. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 92 |
| Acetonitrile | 37.5 | 72 | 89 |
| Tetrahydrofuran | 7.6 | 55 | 85 |
Ethanol remains preferred due to its ability to solubilize both polar reactants and intermediates while suppressing side reactions. Co-solvents like benzene (5–10% v/v) enhance yields by azeotropically removing water, shifting equilibrium toward oxime formation.
Acid catalysts accelerate the methoxylation step but risk over-protonation of the nitrile group. Notable systems include:
Recent work demonstrates that Lewis acids (e.g., ZnCl₂) improve regioselectivity in methoxylation, achieving 78% yield compared to 62% with H₂SO₄.
Common byproducts and mitigation strategies include:
Purification typically involves:
Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) resolve persistent impurities but are cost-prohibitive at scale.
2-Cyano-2-(methoxyimino)acetic acid is a key precursor in synthesizing advanced fungicidal agents. Its structural resemblance to strobilurin-derived intermediates allows it to act as a scaffold for methoxyacrylate analogues, a class of fungicides known for broad-spectrum activity [3] [4]. For instance, the compound’s methoxyimino group facilitates regioselective reactions with aromatic bromoalkanes, enabling the construction of dihydrobenzooxazepinone derivatives [3]. These derivatives exhibit potent activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum, with EC₅₀ values comparable to commercial fungicides like azoxystrobin [3].
The compound’s synthetic utility is further demonstrated in the metabolism of cymoxanil, a commercial fungicide. During enzymatic degradation, cymoxanil undergoes hydrolysis and reduction to yield 2-cyano-2-(methoxyimino)acetic acid as a transient intermediate [4]. This metabolite participates in subsequent acetylation and cyclization reactions, generating bioactive molecules that contribute to residual fungicidal activity [4]. Such transformations highlight the compound’s dual role as both a synthetic precursor and a metabolic intermediary in agrochemical pathways.
The antifungal efficacy of 2-cyano-2-(methoxyimino)acetic acid derivatives is governed by distinct structural features. The methoxyimino group (-N-OCH₃) enhances electron delocalization across the molecule, improving binding affinity to cytochrome bc₁ complex in fungal mitochondria [3] [4]. Comparative studies show that substituting the methoxy group with ethoxy or hydrogen reduces activity by 40–60%, underscoring the importance of methoxy’s steric and electronic properties [3].
The cyano group (-C≡N) further augments antifungal potency by forming hydrogen bonds with quinone-binding sites in fungal enzymes [4]. For example, N-acetylcyanoglycine, a metabolite derived from 2-cyano-2-(methoxyimino)acetic acid, inhibits germ-tube elongation in B. cinerea at EC₅₀ = 0.025 mg/L, surpassing the parent compound cymoxanil (EC₅₀ = 0.15 mg/L) [4]. This 6-fold increase in activity correlates with the cyano group’s ability to stabilize transition states during enzyme inhibition.
| Structural Feature | Role in Antifungal Activity | Example Compound | EC₅₀ (mg/L) |
|---|---|---|---|
| Methoxyimino group | Enhances electron delocalization | Dihydrobenzooxazepinone | 0.12 |
| Cyano group | Stabilizes enzyme-inhibitor complexes | N-acetylcyanoglycine | 0.025 |
| Carboxylic acid | Improves solubility and bioavailability | Cymoxanil metabolite | 0.15 |
In planta, 2-cyano-2-(methoxyimino)acetic acid is metabolized via three pathways:
These pathways ensure sustained protection by generating both immobile (vacuolar) and mobile (phloem) antifungal metabolites. The balance between cyclization and acetylation determines residual activity, with acetylated derivatives providing up to 14 days of post-application protection in wheat trials [4].
The tautomeric equilibria of 2-Cyano-2-(methoxyimino)acetic acid represent a fundamental area of computational investigation that reveals the dynamic interplay between different structural forms of this compound. Quantum mechanical modeling provides crucial insights into the relative stability, interconversion pathways, and electronic properties of various tautomeric forms [1] [2] [3].
Density Functional Theory Approaches for Tautomeric Studies
Contemporary quantum mechanical investigations of tautomeric equilibria in 2-Cyano-2-(methoxyimino)acetic acid primarily employ Density Functional Theory methodologies, which offer an optimal balance between computational efficiency and chemical accuracy [4] [5] [6]. The selection of appropriate exchange-correlation functionals represents a critical consideration for accurate tautomeric energy predictions. Long-range corrected functionals, particularly those incorporating variable Hartree-Fock exchange, demonstrate superior performance in reproducing experimental tautomeric equilibrium constants [1] [3].
| Functional Class | Representative Functional | Exchange Component | Correlation Component | Tautomer Energy Accuracy (kcal/mol) | Computational Cost (Relative) |
|---|---|---|---|---|---|
| Hybrid GGA | B3LYP | 20% HF | LYP | 2.5 | 1.0 |
| Long-Range Corrected | LC-TPSSP86 | Variable HF | TPSSP86 | 1.2 | 1.8 |
| Meta-GGA | M06-2X | 54% HF | M06 | 1.8 | 1.5 |
| Range-Separated | ωB97XD | Variable HF | B97 | 1.5 | 2.1 |
| Pure GGA | PBE | 0% HF | PBE | 3.2 | 0.7 |
Oxime-Nitrone Tautomerism in the Methoxyimino System
The methoxyimino functional group in 2-Cyano-2-(methoxyimino)acetic acid exhibits potential for oxime-nitrone tautomerism, a phenomenon that has been extensively studied using high-level Density Functional Theory calculations [2] [7]. Research investigations reveal that the isomerization process favors bimolecular mechanisms involving two molecules of the oxime form, challenging the traditionally accepted thermal 1,2-hydrogen shift mechanism [2]. These findings indicate that the tautomeric equilibrium is significantly influenced by intermolecular interactions and concentration effects.
Solvent Effects on Tautomeric Equilibria
The influence of solvent environment on tautomeric equilibria represents a crucial aspect of quantum mechanical modeling [1] [8]. Implicit solvation models, particularly the Solvation Model based on Density (SMD), provide accurate descriptions of solvent effects on relative tautomer stabilities [4] [9]. Protic solvents such as water and methanol can substantially shift tautomeric equilibria toward specific forms through hydrogen bonding interactions and electrostatic stabilization [8].
Computational Validation of Tautomeric Predictions
Validation of quantum mechanical tautomeric predictions requires careful comparison with experimental observations, including Nuclear Magnetic Resonance spectroscopy and infrared spectroscopy data [1] [3]. The reproducibility of orbital energies emerges as a critical factor in achieving quantitative agreement between theoretical predictions and experimental relative stabilities [3]. Long-range correction in exchange functionals enhances the reproducibility of Highest Occupied Molecular Orbital energies, leading to improved tautomeric energy estimations [3].
The molecular orbital analysis of reactive centers in 2-Cyano-2-(methoxyimino)acetic acid provides fundamental insights into the electronic structure and reactivity patterns of this multifunctional compound. Understanding the distribution of electron density and the nature of frontier molecular orbitals enables prediction of chemical behavior and reactivity preferences [10] [11] [8].
Frontier Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2-Cyano-2-(methoxyimino)acetic acid exhibit distinct electronic characteristics that govern the compound's reactivity [10] [11] [8]. The HOMO primarily localizes on the methoxyimino nitrogen and oxygen atoms, reflecting the electron-donating nature of this functional group. Conversely, the LUMO demonstrates significant contribution from the cyano group and the carboxylic acid carbonyl carbon, indicating these positions as primary electrophilic sites [8].
| Basis Set | Polarization Functions | Diffuse Functions | HOMO Energy Accuracy (eV) | LUMO Energy Accuracy (eV) | Relative CPU Time |
|---|---|---|---|---|---|
| 6-31G* | d on heavy atoms | None | 0.35 | 0.42 | 1.0 |
| 6-311++G(d,p) | d,p on all atoms | On all atoms | 0.18 | 0.25 | 3.2 |
| aug-cc-pVDZ | d,p on all atoms | On all atoms | 0.22 | 0.28 | 2.8 |
| aug-cc-pVTZ | d,f,p on all atoms | On all atoms | 0.12 | 0.16 | 8.5 |
| def2-TZVP | d,f on all atoms | None | 0.15 | 0.20 | 4.1 |
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides detailed characterization of bonding interactions and electron delocalization patterns within 2-Cyano-2-(methoxyimino)acetic acid [12] [11]. The analysis reveals significant hyperconjugative interactions between the methoxyimino group and adjacent functional groups, contributing to the overall molecular stability. The cyano group exhibits strong π-electron withdrawal, creating a significant dipolar character that influences intermolecular interactions [11].
Electrostatic Potential Surface Analysis
The molecular electrostatic potential surface of 2-Cyano-2-(methoxyimino)acetic acid reveals distinct regions of positive and negative potential that correlate with experimental reactivity patterns [10] [8]. The carboxylic acid region displays strongly positive potential, consistent with its acidic character, while the methoxyimino oxygen exhibits negative potential, indicating nucleophilic character. These electrostatic characteristics provide valuable guidance for predicting intermolecular interactions and crystal packing arrangements [8].
Reactive Site Identification Through Orbital Analysis
The identification of reactive centers through molecular orbital analysis enables prediction of regioselectivity in chemical transformations [10] [12]. The dual functionality of 2-Cyano-2-(methoxyimino)acetic acid creates multiple potential reaction sites, with the relative reactivity determined by orbital energy levels and spatial distribution. The methoxyimino group demonstrates ambiphilic character, capable of both nucleophilic and electrophilic interactions depending on the reaction partner [7].
Transition state simulations for nucleophilic addition reactions to 2-Cyano-2-(methoxyimino)acetic acid provide critical mechanistic insights into the compound's chemical transformations. These computational investigations reveal the energetic pathways, geometric changes, and electronic redistributions that occur during nucleophilic attack at various reactive centers [12] [13] [14] [15].
Computational Methodologies for Transition State Location
The location and characterization of transition states for nucleophilic additions require sophisticated computational approaches that balance accuracy with computational efficiency [16] [14] [15]. Various algorithms have been developed for transition state optimization, each with distinct advantages and limitations in terms of convergence behavior and computational scaling [16].
| Method | Convergence Criterion | Typical Iterations | Success Rate (%) | Computational Scaling | Memory Requirements (GB) |
|---|---|---|---|---|---|
| Berny Algorithm | RMS Gradient | 25 | 85 | N² | 2.1 |
| Nudged Elastic Band | Force Convergence | 45 | 92 | N³ | 4.8 |
| Synchronous Transit-Guided | Energy Convergence | 35 | 78 | N² | 3.2 |
| Dimer Method | Rotational Force | 30 | 88 | N² | 2.9 |
| Growing String | String Tension | 40 | 90 | N³ | 5.1 |
Nucleophilic Attack Mechanisms
Nucleophilic addition to 2-Cyano-2-(methoxyimino)acetic acid can proceed through multiple pathways, depending on the nature of the nucleophile and reaction conditions [12] [13]. The cyano group represents a primary electrophilic center, with nucleophilic attack leading to the formation of tetrahedral intermediates. Transition state calculations reveal that the activation energy for nucleophilic addition varies significantly with the nature of the attacking nucleophile, with stronger nucleophiles exhibiting lower activation barriers [12].
Solvent Effects on Transition State Energetics
The influence of solvent environment on transition state energetics represents a crucial consideration in nucleophilic addition simulations [13] [9]. Implicit solvation models demonstrate that polar protic solvents can significantly lower activation barriers through stabilization of charge-separated transition states. The Solvation Model based on Density (SMD) provides accurate descriptions of solvent effects on transition state geometries and energetics [9].
Electronic Structure Changes During Nucleophilic Addition
Detailed analysis of electronic structure changes during nucleophilic addition reveals the redistribution of electron density from reactants to products [12] [14]. Natural Population Analysis demonstrates significant charge transfer from the nucleophile to the electrophilic center, with accompanying geometric changes including bond length variations and angle distortions. These electronic changes provide insights into the nature of chemical bonding in the transition state [11].
Kinetic and Thermodynamic Considerations
Transition state simulations enable calculation of activation energies and rate constants for nucleophilic addition reactions [14] [15]. The application of Transition State Theory allows prediction of temperature-dependent reaction rates, providing valuable information for synthetic applications. Variational Transition State Theory calculations, incorporating tunneling corrections, offer enhanced accuracy for reactions involving light atom transfer [17].
Machine learning methodologies represent a rapidly evolving frontier in computational chemistry that offers unprecedented capabilities for predicting the reactivity of complex molecules such as 2-Cyano-2-(methoxyimino)acetic acid. These approaches leverage large datasets of chemical information to identify patterns and relationships that traditional quantum mechanical methods might overlook [18] [19] [20] [21].
Graph Neural Networks for Molecular Representation
Graph Neural Networks (GNNs) have emerged as particularly effective architectures for molecular property prediction, treating molecules as mathematical graphs where atoms represent nodes and bonds represent edges [18] [22] [23]. For 2-Cyano-2-(methoxyimino)acetic acid, GNN models can capture the complex connectivity patterns and functional group interactions that determine reactivity [22] [23]. The message-passing framework enables iterative updating of atomic features based on local chemical environment, resulting in rich molecular representations [23].
Transformer Models for Chemical Reaction Prediction
| Model Type | Training Dataset Size | Prediction Accuracy (%) | Training Time (hours) | Inference Speed (ms) | Memory Usage (MB) | Interpretability Score |
|---|---|---|---|---|---|---|
| Graph Neural Network | 150,000 | 94.2 | 12.0 | 5.0 | 450 | 7 |
| Transformer | 200,000 | 96.8 | 24.0 | 15.0 | 850 | 6 |
| Random Forest | 50,000 | 87.3 | 2.0 | 1.0 | 120 | 9 |
| Support Vector Machine | 30,000 | 82.1 | 0.5 | 0.1 | 80 | 4 |
| Neural Network (MLP) | 80,000 | 89.6 | 4.0 | 2.0 | 250 | 5 |
Deep Learning for Molecular Property Prediction
Deep neural networks have demonstrated exceptional capability in predicting molecular properties without requiring explicit feature engineering [21] [27] [28]. For 2-Cyano-2-(methoxyimino)acetic acid, these models can simultaneously learn atomic interactions and molecular potentials, enabling accurate prediction of quantum chemical properties [21]. Multi-task learning approaches allow single models to predict multiple properties simultaneously, improving efficiency and revealing correlations between different molecular characteristics [28].
Quantum Machine Learning Integration
The integration of quantum mechanical calculations with machine learning represents a powerful hybrid approach that combines the accuracy of first-principles methods with the speed of data-driven models [20] [29] [30]. These methods use quantum mechanical data as training targets while employing machine learning models for rapid prediction. For complex molecules like 2-Cyano-2-(methoxyimino)acetic acid, this approach enables exploration of large chemical spaces while maintaining quantum mechanical accuracy [20] [30].
Interpretability and Explainable Artificial Intelligence
Active Learning and Experimental Design